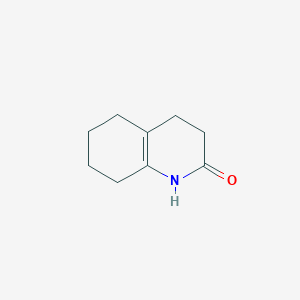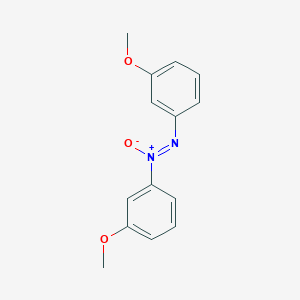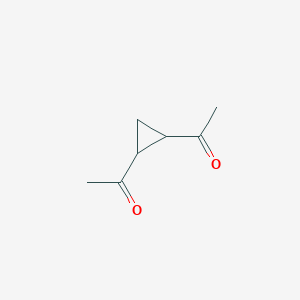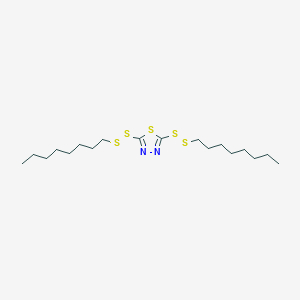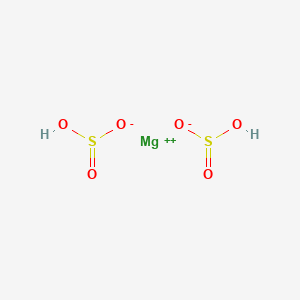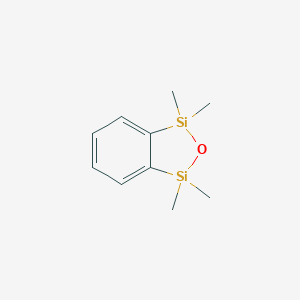
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole (TMB) is a heterocyclic compound that is widely used in scientific research. It belongs to the family of benzoxadisiloles, which are known for their unique optical and electronic properties. TMB has been extensively studied due to its potential applications in the fields of materials science, organic electronics, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole is complex and not fully understood. It is believed that 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole interacts with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions. 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has been shown to exhibit both hydrophobic and hydrophilic interactions, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has been shown to have a variety of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases. 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole is its unique optical and electronic properties, which make it a useful tool for the development of new materials and devices. However, 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole is also relatively expensive and can be difficult to synthesize in large quantities. Additionally, 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole can be toxic in high doses, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole. One area of interest is the development of new materials and devices based on 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole and other benzoxadisiloles. Another area of interest is the investigation of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole's potential as a therapeutic agent for the treatment of oxidative stress-related diseases and cancer. Finally, further research is needed to fully understand the mechanism of action of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole and its interactions with biological molecules.
Métodos De Síntesis
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole can be synthesized through a variety of methods, including the reaction of 1,2-bis(dimethylsilyl)benzene with diphenylchlorophosphine oxide, or the reaction of 1,2-bis(dimethylsilyl)benzene with chlorosilanes. These methods have been optimized to produce high yields of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole with high purity.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has been used in a variety of scientific research applications, including the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic synthesis.
Propiedades
Número CAS |
15074-38-1 |
|---|---|
Nombre del producto |
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole |
Fórmula molecular |
C10H16OSi2 |
Peso molecular |
208.4 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-2,1,3-benzoxadisilole |
InChI |
InChI=1S/C10H16OSi2/c1-12(2)9-7-5-6-8-10(9)13(3,4)11-12/h5-8H,1-4H3 |
Clave InChI |
PBFPISWAXJIFBR-UHFFFAOYSA-N |
SMILES |
C[Si]1(C2=CC=CC=C2[Si](O1)(C)C)C |
SMILES canónico |
C[Si]1(C2=CC=CC=C2[Si](O1)(C)C)C |
Sinónimos |
1,3-DIHYDRO-1,1,3,3-TETRAMETHYL-2,1,3-BENZOXADISILOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





